molecular formula C16H11BrN2O2 B2368675 (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 380310-12-3

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2368675
CAS No.: 380310-12-3
M. Wt: 343.18
InChI Key: FLCDVTZDZUCSPV-MNDPQUGUSA-N
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Description

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a bromophenyl group and an imino functionality in this compound adds to its chemical uniqueness and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-bromobenzaldehyde with 3-amino-2H-chromene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a chromene core and exhibit similar biological activities.

    2-benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another class of heterocyclic compounds with comparable structural features.

Uniqueness

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group and the imino functionality, which confer distinct chemical reactivity and biological activity compared to other chromene derivatives.

Biological Activity

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Its unique structure, comprising a chromene ring with a bromophenyl imino group, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2O2, with a molecular weight of approximately 343.18 g/mol. The presence of the bromine atom on the phenyl ring and the imino group significantly contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC16H13BrN2O2
Molecular Weight343.18 g/mol
CAS Number448905-40-6
Chemical ClassChromene derivative

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The imino group can form hydrogen bonds, while the bromophenyl moiety can engage in hydrophobic interactions with target proteins, enzymes, or receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to observed biological effects such as antimicrobial or anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This is particularly relevant in the context of specific cancer types where chromene derivatives have shown promise .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on certain enzymes involved in disease processes. For example, inhibition of butyrylcholinesterase (BChE) has been noted, which could have implications for neurodegenerative diseases where cholinergic dysfunction is a concern .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various chromene derivatives for antimicrobial activity using standard disk diffusion methods. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an inhibition zone comparable to standard antibiotics.
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound could induce apoptosis in cancer cell lines at micromolar concentrations. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .
  • Enzyme Interaction Studies : Molecular docking studies have shown favorable binding affinities between this compound and target enzymes such as BChE. These findings suggest that the compound may serve as a lead for developing new enzyme inhibitors for therapeutic applications .

Properties

IUPAC Name

2-(3-bromophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCDVTZDZUCSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Br)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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